molecular formula C17H20N2O4S B5144721 N-(4-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide

N-(4-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide

Cat. No.: B5144721
M. Wt: 348.4 g/mol
InChI Key: UQYNCVSSNXIVHQ-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide is a compound with a complex structure that includes a benzamide core, a hydroxyphenyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the hydroxyphenyl group and the sulfamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the benzamide core can produce amines.

Scientific Research Applications

N-(4-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)benzamide: Lacks the sulfamoyl group, which may result in different biological activities.

    N-(4-hydroxyphenyl)-3-[methyl(ethyl)sulfamoyl]benzamide: Similar structure but with a different alkyl group on the sulfamoyl moiety.

Uniqueness

N-(4-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide is unique due to the presence of both the hydroxyphenyl and sulfamoyl groups, which can confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and development.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-11-19(2)24(22,23)16-6-4-5-13(12-16)17(21)18-14-7-9-15(20)10-8-14/h4-10,12,20H,3,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYNCVSSNXIVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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